An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Application in Drug Discovery
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of potent enzyme inhibitors for the treatment of metabolic diseases.
Chemical Structure and Properties
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, with the CAS Number 617706-15-7, is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a trifluoroethanone group. This unique combination of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.
| Property | Value |
| Molecular Formula | C₈H₃BrF₄O |
| Molecular Weight | 271.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be achieved through a multi-step process starting from commercially available 1-bromo-4-fluorobenzene. A plausible synthetic route is outlined below.
Experimental Protocol:
Step 1: Bromination of 1-bromo-4-fluorobenzene
A solution of 1-bromo-4-fluorobenzene in a suitable solvent, such as dichloromethane, is cooled to 0°C. To this, a brominating agent, like N-bromosuccinimide (NBS), and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a reducing agent, for instance, a saturated aqueous solution of sodium thiosulfate, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1,4-dibromo-2-fluorobenzene.
Step 2: Trifluoroacetylation of 1,4-dibromo-2-fluorobenzene
The resulting 1,4-dibromo-2-fluorobenzene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise to facilitate lithium-halogen exchange, forming a reactive organolithium intermediate. Subsequently, a trifluoroacetylating agent, for example, ethyl trifluoroacetate, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.
A general workflow for the synthesis is depicted below:
Spectroscopic Data
The structural confirmation of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is achieved through various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be complex due to coupling with the fluorine atom and adjacent protons. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon (around δ 180-190 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine). |
| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-Br, C-F, and C-H stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the trifluoromethyl group and other fragments from the aromatic ring. |
Application in Drug Discovery: Inhibition of ELOVL6
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a key precursor in the synthesis of benzoxazinones, a class of compounds that have been identified as potent inhibitors of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6).[1]
The ELOVL6 Signaling Pathway
ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids.[2][3] Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species.[4][5] This process is a key component of lipid metabolism and is implicated in various metabolic disorders.
The ELOVL6 pathway is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6] In conditions of energy surplus, SREBP-1 is activated, leading to increased expression of lipogenic enzymes, including ELOVL6. This results in an increased production of long-chain fatty acids, which can contribute to the development of insulin resistance and non-alcoholic fatty liver disease (NAFLD).[7][8]
Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for metabolic diseases. By blocking the elongation of fatty acids, ELOVL6 inhibitors can modulate the cellular lipid profile, leading to improved insulin sensitivity and reduced hepatic steatosis.[2][5]
The diagram below illustrates the role of ELOVL6 in fatty acid synthesis and the point of intervention for inhibitors.
Synthesis of Benzoxazinone ELOVL6 Inhibitors
A general experimental protocol for the synthesis of benzoxazinone-based ELOVL6 inhibitors using 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is as follows:
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Condensation: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is reacted with an appropriate amino acid derivative in the presence of a coupling agent and a base. This step forms an amide intermediate.
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Cyclization: The amide intermediate undergoes an intramolecular cyclization reaction, often promoted by a dehydrating agent or by heating, to form the benzoxazinone ring system.
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Diversification: The bromo-substituent on the benzoxazinone core can be further modified using various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship (SAR) and optimization of inhibitory potency.[9]
Conclusion
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a valuable synthetic intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent ELOVL6 inhibitors highlights its importance in the development of novel therapeutics for metabolic diseases such as type 2 diabetes and NAFLD. The synthetic routes and biological context provided in this guide offer a solid foundation for researchers and scientists working in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELOVL6 Genetic Variation Is Related to Insulin Sensitivity: A New Candidate Gene in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
